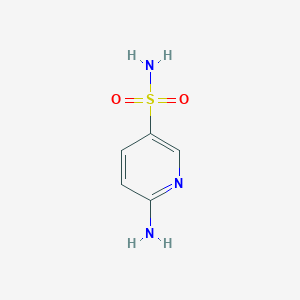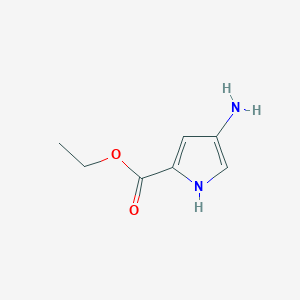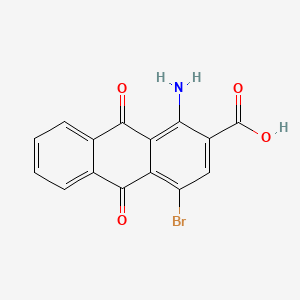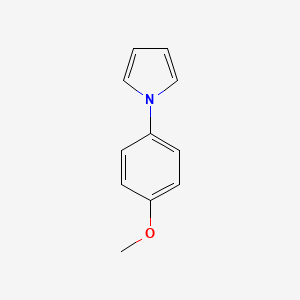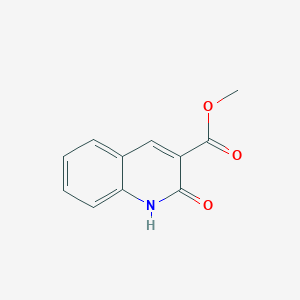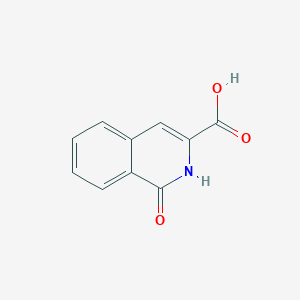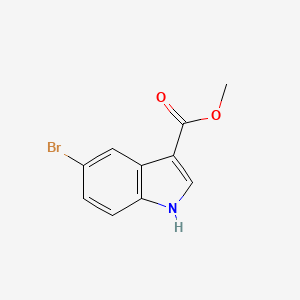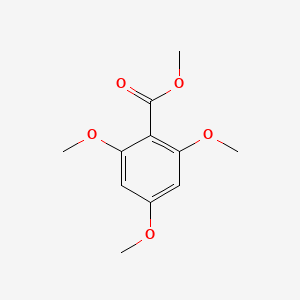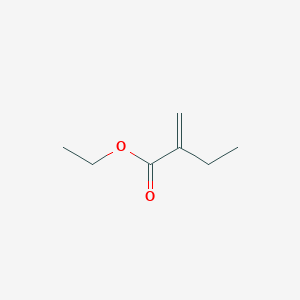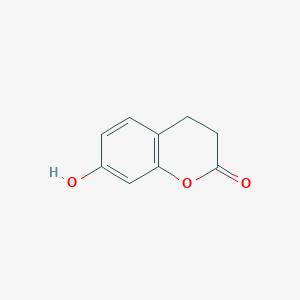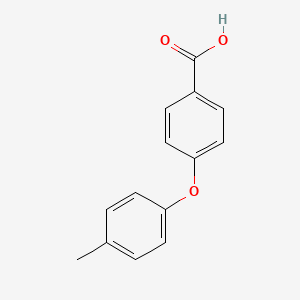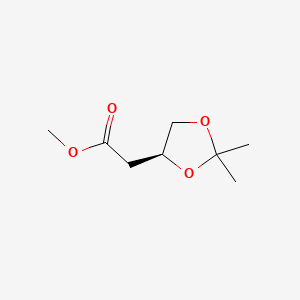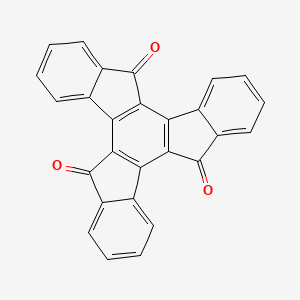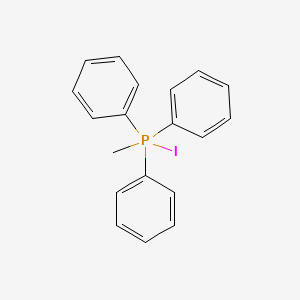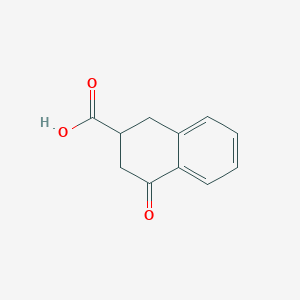
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Vue d'ensemble
Description
4-Oxo-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is a unique chemical compound with the linear formula C11H10O3 . It’s a partially hydrogenated derivative of naphthalene .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-4,9H,5-6H2, (H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.2 . It’s a powder at room temperature . The melting point is between 93-97 degrees Celsius .Applications De Recherche Scientifique
- Application: Tetralin, a derivative of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is used as a hydrogen-donor solvent .
- Method: It is produced by the catalytic hydrogenation of naphthalene .
- Results: It functions as a source of H2, which is transferred to the coal. The partially hydrogenated coal is more soluble .
- Application: Tetralin is used in coal liquefaction .
- Method: It is used as an alternative to turpentine in paints and waxes .
- Results: The use of Tetralin makes the coal more soluble, aiding in its liquefaction .
- Application: Indole derivatives, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, possess various biological activities .
- Method: These derivatives are synthesized and tested for various biological activities .
- Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Hydrogen-Donor Solvent
Coal Liquefaction
Biological Activities
- Application: Tetralin, a derivative of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is used for the laboratory synthesis of hydrogen bromide .
- Method: The reaction involves Tetralin and Bromine (Br2) to produce Hydrogen Bromide (HBr) and a Brominated derivative of Tetralin .
- Results: This reaction is facilitated due to the moderated strength of the benzylic C-H bonds .
- Application: 4-Hydroxy-2-quinolones, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, have interesting pharmaceutical and biological activities .
- Method: These compounds are synthesized using various methods, including the reaction of anilines with malonic acid equivalents .
- Results: 4-Hydroxy-2-quinolones have been found to be valuable in drug research and development .
- Application: Indole derivatives, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, possess various biological activities .
- Method: These derivatives are synthesized and tested for various biological activities .
- Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Hydrogen Bromide
Synthesis of 4-Hydroxy-2-quinolones
Synthesis of Indole Derivatives
Safety And Hazards
Propriétés
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036386 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
6566-40-1 | |
| Record name | 6566-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

